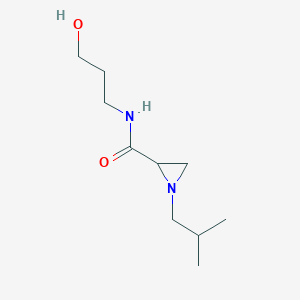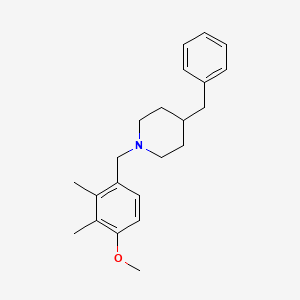
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide, also known as HPIBAC, is a chemical compound that has been widely used in scientific research. It is a member of the aziridine family of compounds, which are known for their reactivity and versatility in organic chemistry. HPIBAC has been studied extensively for its potential applications in various fields, including biomedical research and drug development.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide involves the formation of covalent bonds between the compound and the target molecules. This results in the crosslinking of proteins and other biomolecules, which can lead to increased stability and enhanced functionality. N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has also been shown to exhibit antimicrobial activity, which may be related to its ability to crosslink bacterial cell wall components.
Biochemical and physiological effects:
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can stabilize proteins and prevent their denaturation, which can be useful in a range of applications. N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has also been shown to exhibit antimicrobial activity, which may be useful in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide in lab experiments is its ability to crosslink proteins and other biomolecules, which can improve their stability and functionality. The compound is also relatively easy to synthesize and can be used in a range of applications. However, one limitation of using N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide. One area of interest is the development of new drug delivery systems that use N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide as a crosslinking agent. Another area of interest is the use of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide in the development of new antimicrobial agents. Additionally, further studies are needed to explore the potential toxic effects of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide and to determine the optimal concentrations for use in various applications.
Synthesis Methods
The synthesis of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide involves the reaction of 1-isobutyl-2-aziridinecarboxylic acid with 3-chloropropanol in the presence of a base catalyst. The resulting product is then hydrolyzed to yield N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has been used extensively in scientific research as a crosslinking agent for proteins and other biomolecules. It is particularly useful for stabilizing proteins and preventing their denaturation, which can occur under certain conditions such as high temperature or extreme pH. N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has also been used in the development of drug delivery systems, as it can be used to link drugs to specific target molecules.
properties
IUPAC Name |
N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)6-12-7-9(12)10(14)11-4-3-5-13/h8-9,13H,3-7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVLHDWHDGFQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)

![2-[1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6045810.png)
![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)

![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)
![N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)